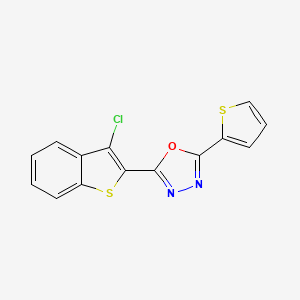![molecular formula C22H30N6O B5515980 9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , can be achieved through various synthetic routes. A notable method involves the intramolecular spirocyclization of 4-substituted pyridines. This process includes the activation of the pyridine ring with ethyl chloroformate followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, the synthesis might involve base-promoted [5+1] double Michael addition reactions for generating diazaspiro[5.5]undecane derivatives from diaryliedene acetones (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, integrating a cyclohexanone unit that often prefers a chair conformation due to its stability. Single-crystal X-ray studies and quantum chemical computations have been used to elucidate the geometric and electronic structures of these molecules, providing insight into their stability and reactivity patterns (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including aminomethylation and cycloaddition, which allow for the introduction of functional groups and further modification of the molecular framework. These reactions are pivotal for diversifying the chemical structures and enhancing the biological relevance of these compounds (Khrustaleva et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis Techniques
The construction of derivatives similar to 9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one can be achieved through intramolecular spirocyclization of substituted pyridines, demonstrating the feasibility of synthesizing such complex molecules (Parameswarappa & Pigge, 2011). This methodology involves in situ activation followed by the addition of a nucleophile, showcasing advanced synthetic strategies for constructing diazaspiro[5.5]undecane derivatives.
Biological Activity and Applications
Compounds featuring the diazaspiro[5.5]undecane framework, akin to the structure , have been reported to possess significant biological activities. For instance, derivatives of 1,9-diazaspiro[5.5]undecanes have been explored for their potential in treating a variety of disorders including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). This highlights the therapeutic potential of such compounds in medicinal chemistry and drug development.
Antimicrobial and Anticonvulsant Properties
Synthesized derivatives of diazaspiro[5.5]undecane compounds have been evaluated for antimicrobial activity, showcasing their potential in addressing bacterial and fungal infections (El-Kalyoubi, Agili, & Youssif, 2015). Furthermore, certain diazaspiro[5.5]undecane derivatives exhibit anticonvulsant profiles, suggesting their utility in the development of new treatments for seizure disorders (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Novel Synthetic Routes
Efficient synthesis of trispiropyrrolidine/thiapyrrolizidines using a novel dipolarophile related to diazaspiro[5.5]undecane underscores the versatility of these frameworks in constructing complex molecular architectures (Singh & Singh, 2017). This approach, leveraging deep eutectic solvents, highlights innovative methodologies for generating structurally diverse and biologically relevant compounds.
Propiedades
IUPAC Name |
9-(6-cyclopropylpyrimidin-4-yl)-2-(3-imidazol-1-ylpropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c29-21-4-5-22(15-28(21)10-1-9-26-13-8-23-17-26)6-11-27(12-7-22)20-14-19(18-2-3-18)24-16-25-20/h8,13-14,16-18H,1-7,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINKZOVFDHSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4(CCC(=O)N(C4)CCCN5C=CN=C5)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)